

5-Chloro-N,2-dimethylaniline hydrochloride synthesis pathway

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Compound of Interest

Compound Name: 5-Chloro-N,2-dimethylaniline hydrochloride
CAS No.: 1187386-18-0
Cat. No.: B1462899

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Technical Synthesis Guide: **5-Chloro-N,2-dimethylaniline Hydrochloride**

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-Chloro-N,2-dimethylaniline Hydrochloride **Synonyms:** 5-Chloro-2-methyl-N-methylaniline HCl; N-Methyl-5-chloro-o-toluidine HCl. **CAS Registry Number:** 1187386-18-0 (HCl salt); 1456-54-6 (Free base).^[1] **Molecular Formula:**

Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base).

Application Context: This compound serves as a critical "building block" intermediate in the synthesis of veterinary anti-coccidial drugs (e.g., Toltrazuril analogs) and specialized agrochemicals. The presence of the ortho-methyl group and meta-chlorine atom imparts unique steric and electronic properties, making the amine nucleophilicity tunable yet prone to over-alkylation if not strictly controlled.

Synthesis Strategy: The primary challenge in synthesizing secondary anilines (N-monoalkylation) is preventing the formation of the tertiary amine (N,N-dialkylation) or

quaternary ammonium salt. This guide presents a High-Selectivity Methylation Protocol using Dimethyl Sulfate (DMS) under strict temperature control, followed by a Reductive Amination alternative for green-chemistry compliance.

Part 2: Retrosynthetic Analysis & Pathway Design

The most logical disconnection reveals 5-Chloro-2-methylaniline (5-Chloro-o-toluidine) as the starting material.

- Bond Disconnection: N-C bond (N-Methyl group).
- Precursor: 5-Chloro-2-methylaniline (CAS: 95-79-4).
- Reagent: Methylating agent (Dimethyl Sulfate or Formaldehyde/Reducing Agent).



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Figure 1: Retrosynthetic breakdown showing the primary disconnection at the secondary amine.

Part 3: Detailed Experimental Protocols

Method A: Controlled Methylation via Dimethyl Sulfate (Industrial Standard)

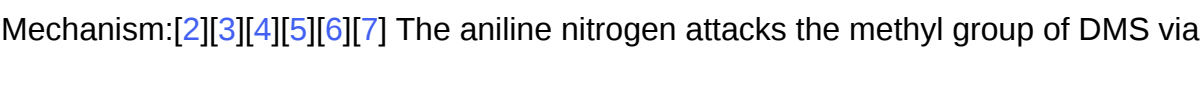
Rationale: This method offers the highest conversion rates and is scalable. The use of a biphasic system with phase transfer principles (or simple aqueous/organic interface) allows for precise stoichiometry control.

Safety Warning: Dimethyl Sulfate (DMS) is a potent alkylating agent and suspected carcinogen. Use essentially closed systems, full PPE, and concentrated ammonia for spill neutralization.

Reagents:

- 5-Chloro-2-methylaniline (1.0 eq)
- Dimethyl Sulfate (1.1 eq)
- Sodium Hydroxide (30% aq.^[2]^[3] solution)
- Toluene (Solvent)
- Conc. HCl (37%) & Ethanol (for salt formation)

Step-by-Step Protocol:

- Preparation of Reaction Matrix:
 - In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 5-Chloro-2-methylaniline (141.6 g, 1.0 mol) and Water (300 mL).
 - Cool the suspension to 0–5°C using an ice-salt bath. Critical Process Parameter (CPP): Temperature must remain <10°C to suppress di-methylation.
- Methylation (The Kinetic Control Phase):
 - Begin dropwise addition of Dimethyl Sulfate (138.7 g, 1.1 mol).
 - Maintain internal temperature between 5–10°C. Addition should take ~60–90 minutes.
 - Mechanism:^[2]^[3]^[4]^[5]^[6]^[7] The aniline nitrogen attacks the methyl group of DMS via . The low temperature reduces the kinetic energy available for the secondary amine product to compete for the remaining DMS.
- Basification & Neutralization:
 - After DMS addition, stir at 10°C for 1 hour.

- Slowly add 30% NaOH solution (approx. 1.5 mol) to adjust pH to >10. This neutralizes the methyl sulfuric acid byproduct and liberates the free amine.
- Allow the mixture to warm to room temperature (25°C) and stir for 2 hours to destroy excess DMS.
- Workup & Purification:
 - Extract the aqueous mixture with Toluene (2 x 200 mL).
 - Wash the combined organic layers with water (2 x 100 mL) and Brine (100 mL).
 - Dry over anhydrous
 - .^[4]
 - Purification: Distill the toluene solution under reduced pressure. The mono-methylated product boils at approx. 125–130°C at 10 mmHg (estimated).
 - Yield Expectation: 85–90% of free base.
- Salt Formation (Hydrochlorination):
 - Dissolve the purified free base oil in Absolute Ethanol (3 volumes).
 - Cool to 0°C. slowly add Conc. HCl (1.1 eq) or bubble anhydrous HCl gas.
 - A white to off-white precipitate will form.^[3]
 - Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Method B: Reductive Amination (Green Alternative)

Rationale: Avoids carcinogenic DMS. Uses Formaldehyde and a reducing agent.^[8]

Reagents:

- 5-Chloro-2-methylaniline (1.0 eq)

- Paraformaldehyde (1.05 eq) or Formalin (37%)
- Sodium Borohydride () or /Pd-C
- Methanol (Solvent)[8]

Protocol:

- Dissolve 5-Chloro-2-methylaniline in Methanol.
- Add Paraformaldehyde (1.05 eq) and stir at room temperature for 2 hours to form the Imine (Schiff base) intermediate.
- Cool to 0°C and add (0.6 eq) portion-wise.
 - Note: Alternatively, hydrogenate at 3 bar using 5% Pd/C catalyst.
- Quench with water, extract with Ethyl Acetate, and proceed to salt formation as in Method A.

Part 4: Process Control & Troubleshooting

Parameter	Specification	Impact of Deviation
Temperature (Methylation)	< 10°C	>15°C: Increases N,N-dimethyl (tertiary) impurity > 5%.
Stoichiometry (DMS)	1.05 – 1.10 eq	>1.2 eq: Promotes over-methylation. <1.0 eq: Low yield, residual starting material.
pH (Workup)	> 10	< 9: Incomplete liberation of free base; loss of yield to aqueous phase.
Salt Formation Temp	0 – 5°C	> 20°C: Product may remain soluble; lower recovery yield.

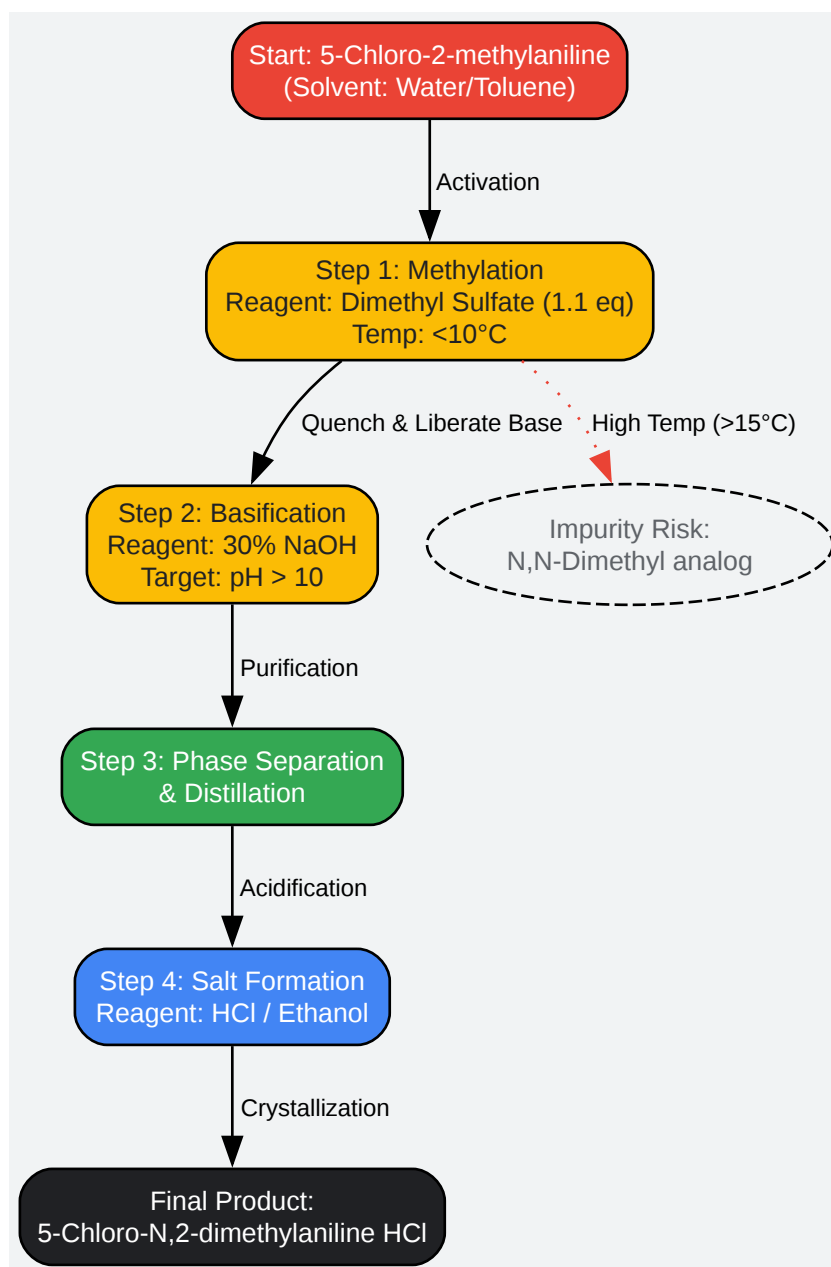
Part 5: Analytical Validation

To ensure the integrity of the synthesized product, the following analytical criteria must be met:

- H-NMR (
or
):
 - Diagnostic singlet for N-Methyl group at
ppm (integrating to 3H).
 - Singlet for Aryl-Methyl at
ppm.
 - Aromatic protons (3H) showing 1,2,4-substitution pattern (d, d, s).
- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (Phosphate buffer pH 3.0).

- Target Purity: > 98.5%.
- Impurity Marker: Check for 5-chloro-2-methylaniline (Starting material) and N,N-dimethyl analog.

Part 6: Visualization of the Pathway



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Figure 2: Process flow diagram illustrating the critical control points for the synthesis.

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- To cite this document: BenchChem. [5-Chloro-N,2-dimethylaniline hydrochloride synthesis pathway]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1462899/docs#5-chloro-n-2-dimethylaniline-hydrochloride-synthesis-pathway\]](https://www.benchchem.com/product/b1462899/docs#5-chloro-n-2-dimethylaniline-hydrochloride-synthesis-pathway)

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